REACTION_CXSMILES
|
[CH3:1][N:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([NH2:5])=[S:4].CO[CH:14](OC)[CH2:15]Cl>C1(C)C=CC=CC=1>[CH3:1][N:2]([C:3]1[S:4][CH:14]=[CH:15][N:5]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1
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Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CN(C(=S)N)C1=CC=CC=C1
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Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
COC(CCl)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
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Details
|
at reflux for 12 h
|
Duration
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12 h
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with a linear gradient of 30% EtOAc in hexane to 80% EtOAc in hexane
|
Name
|
|
Type
|
|
Smiles
|
CN(C1=CC=CC=C1)C=1SC=CN1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |